4-Cloro-6,7-dimetoxiquinazolina

Descripción general

Descripción

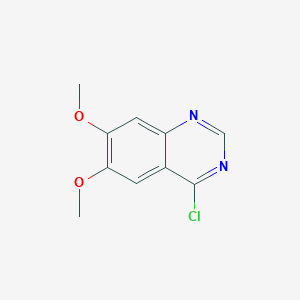

4-Chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of epidermal growth factors and other biologically active molecules .

Aplicaciones Científicas De Investigación

4-Chloro-6,7-dimethoxyquinazoline has several scientific research applications:

Medicinal Chemistry: It is used as a synthetic intermediate in the preparation of epidermal growth factors and other anticancer agents.

Biological Research: The compound is studied for its potential antiproliferative activities against various cancer cell lines.

Industrial Applications: It serves as a precursor for the synthesis of dyes and other industrial chemicals.

Mecanismo De Acción

Target of Action

4-Chloro-6,7-dimethoxyquinazoline is a biochemical reagent that has been used in the preparation of epidermal growth factors . It has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are therefore cancer cells, particularly those involved in the formation of tumors.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity against various cancer cell lines

Biochemical Pathways

This disruption prevents the cancer cells from dividing and growing, thereby inhibiting the progression of the tumor .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.

Result of Action

The primary result of the action of 4-Chloro-6,7-dimethoxyquinazoline is the inhibition of cancer cell proliferation. This leads to a decrease in tumor growth and potentially to the regression of the tumor .

Action Environment

The action of 4-Chloro-6,7-dimethoxyquinazoline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. Additionally, the presence of other substances in the environment, such as oxidizing agents, can also impact the compound’s action .

Análisis Bioquímico

Biochemical Properties

Quinazoline derivatives, to which 4-Chloro-6,7-dimethoxyquinazoline belongs, are known to interact with various enzymes and proteins . The exact nature of these interactions would depend on the specific structure of the compound and the biological context in which it is used.

Cellular Effects

For instance, a novel 4,6,7-substituted quinazoline derivative displayed potent anti-proliferative activity against MGC-803 cells in vitro .

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and should be stored in a cool place, tightly sealed, and away from moisture .

Metabolic Pathways

Quinazoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The compound is insoluble in water , which may influence its transport and distribution.

Métodos De Preparación

The synthesis of 4-Chloro-6,7-dimethoxyquinazoline typically involves several steps:

Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

Chlorination: Finally, chlorination of the hydroxy compound produces 4-Chloro-6,7-dimethoxyquinazoline.

Industrial production methods often involve similar steps but are optimized for higher yields and scalability. The reaction conditions are typically mild, and the process is designed to be efficient and cost-effective .

Análisis De Reacciones Químicas

4-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with various aldehydes and ketones to form new quinazoline derivatives.

Common reagents used in these reactions include thionyl chloride, dimethylformamide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

4-Chloro-6,7-dimethoxyquinazoline can be compared with other quinazoline derivatives, such as:

2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has similar structural features but differs in its reactivity and biological activity.

4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative is used in the synthesis of monoazo disperse dyes and has distinct applications in the textile industry.

The uniqueness of 4-Chloro-6,7-dimethoxyquinazoline lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4-Chloro-6,7-dimethoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloro-6,7-dimethoxyquinazoline belongs to the quinazoline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C_10H_10ClN_3O_2, and it exhibits properties typical of quinazoline derivatives, including pharmacological versatility.

The primary biological activity of 4-Chloro-6,7-dimethoxyquinazoline involves anti-proliferative effects against various cancer cell lines. The compound inhibits cell proliferation through several mechanisms:

- Inhibition of Growth Factors : It has been shown to inhibit epidermal growth factor (EGF) signaling pathways, which are crucial for cell division and survival.

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Biological Activity Data

Research has demonstrated the effectiveness of 4-Chloro-6,7-dimethoxyquinazoline against various cancer types. Below is a summary table of its biological activity across different studies:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MGC-803 (gastric) | 5.0 | Anti-proliferative activity | |

| A549 (lung) | 3.2 | Induction of apoptosis | |

| HeLa (cervical) | 4.5 | G1 phase arrest | |

| U87MG (glioblastoma) | 2.8 | Inhibition of EGF receptor signaling |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 4-Chloro-6,7-dimethoxyquinazoline:

- Study on Glioblastoma Cells : A study demonstrated that this compound significantly reduced cell viability in U87MG cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Combination Therapy Research : Another investigation explored the effects of combining 4-Chloro-6,7-dimethoxyquinazoline with other anticancer agents. The combination enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

- In Vivo Studies : Animal model studies indicated that administering this compound resulted in significant tumor regression in xenograft models of breast cancer. The study reported a reduction in tumor size by over 50% compared to control groups .

Pharmacokinetics

Pharmacokinetic studies reveal that 4-Chloro-6,7-dimethoxyquinazoline is poorly soluble in water, which may affect its bioavailability. However, it demonstrates favorable absorption characteristics when administered through alternative routes such as subcutaneous injection. Stability studies suggest that environmental factors like temperature and pH can influence its efficacy and stability .

Propiedades

IUPAC Name |

4-chloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLHRNQLGUOJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377694 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13790-39-1 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinazoline in medicinal chemistry?

A1: 4-Chloro-6,7-dimethoxyquinazoline serves as a versatile building block for synthesizing various substituted quinazoline derivatives. [, ] Quinazolines are nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties. [, ] The presence of chlorine at the 4-position allows for further modifications through nucleophilic substitution reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.

Q2: How does 4-Chloro-6,7-dimethoxyquinazoline contribute to the synthesis of potential anticancer agents?

A2: Research demonstrates the use of 4-Chloro-6,7-dimethoxyquinazoline in synthesizing N-alkyl(anilino)quinazoline derivatives that exhibit DNA-binding properties. [] Specifically, compound 5g and 22f, derived from 4-Chloro-6,7-dimethoxyquinazoline, demonstrated significant DNA interaction, suggesting potential as anticancer agents. [] This interaction is thought to occur via intercalation, where the compound inserts itself between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.

Q3: Can you provide an example of a specific quinazoline derivative synthesized from 4-Chloro-6,7-dimethoxyquinazoline and its mechanism of action?

A3: One notable example is WHI-P154 (4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline), synthesized from 4-Chloro-6,7-dimethoxyquinazoline. [, ] WHI-P154 displays significant cytotoxicity against human glioblastoma cells, inducing apoptotic cell death at micromolar concentrations. [, ] Furthermore, conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity and selectivity. [, ] The EGF-P154 conjugate targets the epidermal growth factor receptor (EGF-R), which is often overexpressed in glioblastoma cells. [, ] Upon binding, the conjugate enters the cells via receptor-mediated endocytosis, leading to intracellular delivery of WHI-P154 and ultimately cell death. [, ]

Q4: What are the structural characteristics of 4-Chloro-6,7-dimethoxyquinazoline?

A4: 4-Chloro-6,7-dimethoxyquinazoline has the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol. [, ] While specific spectroscopic data isn't detailed within the provided excerpts, the papers mention using various techniques for characterization, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and gas chromatography-mass spectrometry (GC/MS). [, , ]

Q5: Has the concept of Molecular Imprinting been explored with 4-Chloro-6,7-dimethoxyquinazoline?

A5: Interestingly, a closely related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, has been used as a template molecule for creating molecularly imprinted polymers (MIPs). [] While this research doesn't directly involve 4-Chloro-6,7-dimethoxyquinazoline, it highlights the potential of applying molecular imprinting techniques to this class of compounds. [] MIPs could offer a novel approach for developing highly selective separation and sensing platforms for quinazoline derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.